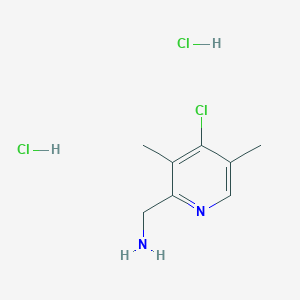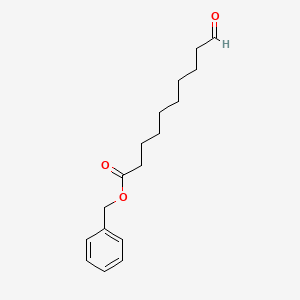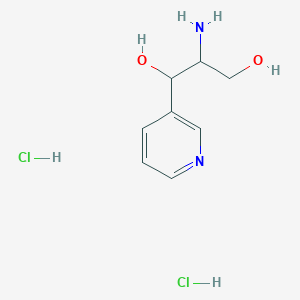![molecular formula C13H19Cl2N3 B1384113 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride CAS No. 2060063-06-9](/img/structure/B1384113.png)
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride
Übersicht
Beschreibung
“4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride” is a chemical compound with the CAS Number: 2060063-06-9 . It has a molecular weight of 288.22 . It is a powder form substance stored at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride” is provided . The Canonical SMILES representation is also available .
Physical And Chemical Properties Analysis
“4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride” is a powder form substance stored at room temperature . It has a melting point of 208-209°C .
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Receptor Ligands
4-[(piperazin-1-yl)methyl]-1H-indole derivatives have been explored for their pharmacological potential. Notably, some derivatives have shown promising results as 5-HT₆ receptor ligands. These compounds exhibit potent in vitro binding affinity and activity in animal models related to cognition, suggesting their utility in treating cognitive disorders (Nirogi et al., 2012).
Electrochemical Oxidation and Synthesis
The electrochemical oxidation process involving 4-(piperazin-1-yl)phenols and indole derivatives has been studied. This process is crucial for synthesizing highly conjugated bisindolyl-p-quinone derivatives, indicating its significance in organic chemistry and pharmaceutical synthesis (Amani et al., 2012).
Anti-tubercular Activity
A series of compounds including 4-[(piperazin-1-yl)methyl]-1H-indole derivatives were synthesized and evaluated for their anti-tubercular activity. Some of these compounds exhibited moderate to strong activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Naidu et al., 2016).
Antioxidant Activity
Research on compound KAD22, a derivative of 4-[(piperazin-1-yl)methyl]-1H-indole, revealed its potential as a potent antioxidant. Despite not showing affinity to dopamine D2 receptors as initially intended, its antioxidant properties suggest applications in neurodegenerative diseases like Parkinson’s disease (Kaczor et al., 2021).
Cytotoxic Agents for Cancer
Several 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized and showed significant cytotoxic activity against human tumor cell lines. This suggests their potential as chemotherapeutic agents, particularly against liver and colon cancer (Akkoç et al., 2012).
Dopamine D2 Receptor Antagonism and Serotonin Reuptake Inhibition
Compounds in the 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazine family have been synthesized and evaluated for their role as dopamine D2 receptor antagonists and serotonin reuptake inhibitors. These compounds have shown promising pharmacological activities, suggesting their potential in treating conditions like schizophrenia and depression (Smid et al., 2005).
Eigenschaften
IUPAC Name |
4-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-11(10-16-8-6-14-7-9-16)12-4-5-15-13(12)3-1;;/h1-5,14-15H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSOVNNHQQGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CNC3=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride | |
CAS RN |
2060063-06-9 | |
| Record name | 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)
![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)
![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)



![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)
![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)




